6-Bromo-3-methoxyisoquinoline

説明

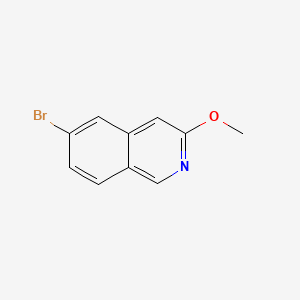

6-Bromo-3-methoxyisoquinoline (CAS: 1330750-63-4) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrNO. It belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring system. The compound features a bromine atom at the 6-position and a methoxy (-OCH₃) group at the 3-position of the isoquinoline scaffold.

特性

IUPAC Name |

6-bromo-3-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-8-4-9(11)3-2-7(8)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUEAIOOCTKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737379 | |

| Record name | 6-Bromo-3-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-63-4 | |

| Record name | 6-Bromo-3-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methoxyisoquinoline typically involves the bromination of 3-methoxyisoquinoline. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the Suzuki–Miyaura coupling reaction. This method is favored due to its efficiency and scalability .

化学反応の分析

Types of Reactions: 6-Bromo-3-methoxyisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for this compound.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

科学的研究の応用

6-Bromo-3-methoxyisoquinoline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biochemistry: In the study of enzyme interactions and protein-ligand binding.

Industry: Used in the development of new materials and chemical processes

作用機序

The mechanism of action of 6-Bromo-3-methoxyisoquinoline involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This makes it a valuable tool in biochemical research for studying enzyme kinetics and protein functions .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and utility of 6-bromo-3-methoxyisoquinoline, the following compounds are analyzed:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Group Characteristics |

|---|---|---|---|---|---|

| This compound | 1330750-63-4 | C₁₀H₈BrNO | 238.08 | Br (C6), -OCH₃ (C3) | Electron-donating methoxy group |

| 6-Bromoisoquinoline-3-carbaldehyde | 1823542-77-3 | C₁₀H₆BrNO | 236.06 | Br (C6), -CHO (C3) | Electron-withdrawing aldehyde group |

Key Differences and Implications :

This makes this compound suitable for coupling reactions (e.g., Suzuki-Miyaura) where electron-rich intermediates are advantageous . Aldehyde Group (-CHO): The electron-withdrawing nature of the aldehyde in 6-bromoisoquinoline-3-carbaldehyde may direct reactivity toward nucleophilic additions or condensations, such as forming Schiff bases in medicinal chemistry applications .

The latter’s aldehyde group may pose additional risks, such as respiratory sensitization, common to carbonyl-containing compounds.

Applications: this compound: Used in synthesizing kinase inhibitors or as a precursor for fluorescent probes due to its planar aromatic structure . 6-Bromoisoquinoline-3-carbaldehyde: Likely serves as an intermediate in alkaloid synthesis or metal-organic frameworks (MOFs) due to its reactive aldehyde moiety .

Table 2: Research and Industrial Relevance

| Compound | Synthetic Utility | Potential Limitations |

|---|---|---|

| This compound | High versatility in cross-coupling reactions | Limited solubility in polar solvents |

| 6-Bromoisoquinoline-3-carbaldehyde | Ideal for condensation reactions | Stability issues under basic/acidic conditions |

Research Findings and Gaps

- Reactivity Studies: this compound’s methoxy group facilitates regioselective functionalization at the 1-position, as demonstrated in palladium-catalyzed couplings . In contrast, the aldehyde derivative’s reactivity remains understudied.

- Ecological Data : Neither compound has documented ecotoxicity or biodegradability data, highlighting a critical research gap for environmental risk assessments .

生物活性

6-Bromo-3-methoxyisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Overview of the Compound

- Chemical Formula : CHBrNO

- Molecular Weight : 238.08 g/mol

- CAS Number : 1330750-63-4

This compound is characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 3-position of the isoquinoline ring. This unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been identified as having potential effects on:

- Enzyme Modulation : It interacts with several enzymes, potentially acting as an inhibitor or activator. For instance, it may bind to active sites or allosteric sites on kinases, influencing their activity and thereby altering cellular signaling pathways.

- Cell Signaling Pathways : Research indicates that it can modulate pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 1 × 10 |

| Escherichia coli | 20 | 1 × 10 |

| Pseudomonas aeruginosa | 24 | 1 × 10 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell growth across several lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 14 |

| A549 | 12 |

These findings suggest that the compound may induce cytotoxic effects through mechanisms such as apoptosis and interference with tubulin polymerization, leading to cell cycle arrest .

Case Studies

- Proteomics Research : In proteomics studies, this compound has been utilized to investigate protein-ligand interactions, highlighting its role in understanding cellular mechanisms and potential therapeutic targets .

- Antiviral Activity : Preliminary research indicates that derivatives of isoquinolines, including this compound, may possess antiviral properties. Further studies are needed to elucidate its effectiveness against viruses such as HIV and influenza .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-methoxyisoquinoline, and how can regioselectivity be controlled?

- Methodological Answer : Bromination of isoquinoline derivatives typically employs electrophilic substitution. For 3-methoxy-substituted analogs, the methoxy group acts as an ortho/para-directing group. A two-step approach is recommended:

Methoxy Introduction : Protect the isoquinoline core via methoxylation at position 3 using Ullmann coupling or nucleophilic aromatic substitution under basic conditions (e.g., NaH/DMF) .

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C. Monitor reaction progress via TLC to avoid over-bromination.

Regioselectivity Challenges : Competing bromination at positions 5 or 8 may occur due to steric and electronic effects. Optimize reaction time and stoichiometry (e.g., 1.1 equiv NBS) to favor position 6 .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity. Cross-reference retention times with standards (e.g., 6-Bromoisoquinoline, CAS 34784-05-9) .

- Structural Confirmation :

- NMR : Compare -NMR peaks with analogs (e.g., 6-Bromoisoquinoline: δ 8.5–9.0 ppm for aromatic protons; methoxy group: δ 3.9–4.1 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 242.0 (CHBrNO) .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence bromination patterns in isoquinoline derivatives, and what contradictions exist in literature?

- Methodological Answer : The methoxy group’s electron-donating nature directs bromination to ortho/para positions. However, steric hindrance in 3-methoxyisoquinoline can shift selectivity. For example:

- Reported Contradictions :

- In 3-methoxyquinoline, bromination favors position 6 (para to methoxy) at 70% yield .

- In 3-methoxy-5-methylisoquinoline, bromination occurs at position 8 due to steric blocking at 6 .

- Resolution : Use DFT calculations to model charge distribution or employ directing groups (e.g., boronic acids) to override steric effects .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis of this compound?

- Methodological Answer :

- Heat Transfer : At scale (>10 g), exothermic bromination requires slow NBS addition and jacketed reactors to maintain ≤25°C .

- Purification : Use column chromatography (SiO, hexane/EtOAc 4:1) or recrystallization (ethanol/water) to isolate high-purity product (>97%).

- Yield Optimization :

- Small Scale : 60–70% yield (1–5 g) .

- Large Scale : Yields drop to 40–50% due to side reactions (e.g., di-bromination). Introduce flow chemistry for better temperature control .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。